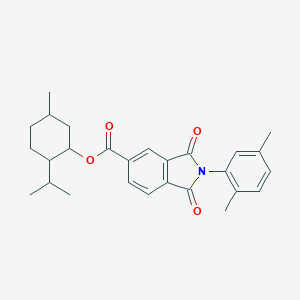![molecular formula C27H17ClF3NO3 B388654 17-[4-chloro-3-(trifluoromethyl)phenyl]-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B388654.png)
17-[4-chloro-3-(trifluoromethyl)phenyl]-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-[4-Chloro-3-(trifluoromethyl)phenyl]-8-methyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
The synthesis of 17-[4-Chloro-3-(trifluoromethyl)phenyl]-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor under controlled temperature conditions . The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
17-[4-Chloro-3-(trifluoromethyl)phenyl]-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares a similar phenyl isocyanate structure but lacks the complex pentacyclic framework.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another related compound with two trifluoromethyl groups.
4-Chlorophenyl isocyanate: Similar in structure but without the trifluoromethyl group.
The uniqueness of 17-[4-Chloro-3-(trifluoromethyl)phenyl]-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde lies in its complex pentacyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H17ClF3NO3 |
|---|---|
Poids moléculaire |
495.9g/mol |
Nom IUPAC |
17-[4-chloro-3-(trifluoromethyl)phenyl]-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde |
InChI |
InChI=1S/C27H17ClF3NO3/c1-25-15-6-2-4-8-17(15)26(13-33,18-9-5-3-7-16(18)25)22-21(25)23(34)32(24(22)35)14-10-11-20(28)19(12-14)27(29,30)31/h2-13,21-22H,1H3 |
Clé InChI |
QNFZLXMQWXDJRV-UHFFFAOYSA-N |
SMILES |
CC12C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)C(C5=CC=CC=C51)(C6=CC=CC=C26)C=O |
SMILES canonique |
CC12C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F)C(C5=CC=CC=C51)(C6=CC=CC=C26)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B388571.png)
![ethyl 2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388572.png)
![ethyl 4-(2,5-dimethylphenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B388573.png)
![N-(2-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B388574.png)


![(2Z,5Z)-5-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B388579.png)
![6-(furan-2-yl)-3-[C-(furan-2-yl)-N-(3-methoxypropyl)carbonimidoyl]-1-(3-methoxypropyl)-1,3,5-triazine-2,4-dithione](/img/structure/B388582.png)
![ETHYL (2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388584.png)
![(4Z)-1-(3-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B388587.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B388588.png)
![2-isopropyl-5-methylcyclohexyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate](/img/structure/B388589.png)
![5-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388590.png)
![5-amino-3-[1-cyano-2-(3,5-dibromo-2-isopropoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B388592.png)
